9-(2H-1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(1,3-Benzodioxol-5-yl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole ring, a methoxyphenyl group, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction using anisole and an appropriate alkylating agent.
Construction of the Purine Core: The purine core is synthesized through a series of condensation reactions involving guanine or its derivatives.
Final Coupling Reaction: The final step involves coupling the benzodioxole and methoxyphenyl intermediates with the purine core under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
9-(1,3-Benzodioxol-5-yl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the methoxy group may yield a carboxylic acid derivative, while reduction of the carbonyl group in the purine core may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 9-(2H-1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and nanotechnology.
Mechanism of Action
The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, such as inhibition, activation, or allosteric modulation. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 9-(1,3-Benzodioxol-5-yl)-2-(2-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide
- 9-(1,3-Benzodioxol-5-yl)-2-(2-chlorophenyl)-8-oxo-7H-purine-6-carboxamide
- 9-(1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)-8-oxo-7H-purine-6-carboxamide
Uniqueness
The uniqueness of 9-(2H-1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide lies in its specific combination of functional groups. The presence of the methoxy group, in particular, imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O5/c1-28-12-5-3-2-4-11(12)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)10-6-7-13-14(8-10)30-9-29-13/h2-8H,9H2,1H3,(H2,21,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBOVYURAWZTRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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